2-(1,4-Thiazepan-4-YL)pyrimidine-5-carbaldehyde
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Overview
Description
2-(1,4-Thiazepan-4-YL)pyrimidine-5-carbaldehyde is a heterocyclic compound that features a thiazepane ring fused to a pyrimidine ring with an aldehyde functional group at the 5-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,4-Thiazepan-4-YL)pyrimidine-5-carbaldehyde typically involves the formation of the thiazepane ring followed by its attachment to the pyrimidine ring. One common method involves the reaction of 2-amino-4,6-dichloropyrimidine-5-carbaldehyde with a thiazepane derivative under nucleophilic substitution conditions . The reaction is usually carried out in the presence of a base such as potassium carbonate and a suitable solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(1,4-Thiazepan-4-YL)pyrimidine-5-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrimidine ring positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Potassium carbonate in DMF at elevated temperatures.
Major Products Formed
Oxidation: 2-(1,4-Thiazepan-4-YL)pyrimidine-5-carboxylic acid.
Reduction: 2-(1,4-Thiazepan-4-YL)pyrimidine-5-methanol.
Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.
Scientific Research Applications
2-(1,4-Thiazepan-4-YL)pyrimidine-5-carbaldehyde has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(1,4-Thiazepan-4-YL)pyrimidine-5-carbaldehyde is not fully understood. it is believed to interact with specific molecular targets such as enzymes and receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites .
Comparison with Similar Compounds
Similar Compounds
2-(4-Phenylpiperazin-1-yl)pyrimidine-5-carboxamide: Another pyrimidine derivative with potential medicinal applications.
2-Amino-4,6-dichloropyrimidine-5-carbaldehyde: A precursor in the synthesis of various pyrimidine derivatives.
Uniqueness
2-(1,4-Thiazepan-4-YL)pyrimidine-5-carbaldehyde is unique due to the presence of the thiazepane ring, which imparts distinct chemical and biological properties. This structural feature differentiates it from other pyrimidine derivatives and may contribute to its specific interactions with molecular targets .
Properties
Molecular Formula |
C10H13N3OS |
---|---|
Molecular Weight |
223.30 g/mol |
IUPAC Name |
2-(1,4-thiazepan-4-yl)pyrimidine-5-carbaldehyde |
InChI |
InChI=1S/C10H13N3OS/c14-8-9-6-11-10(12-7-9)13-2-1-4-15-5-3-13/h6-8H,1-5H2 |
InChI Key |
QCUXFKITHGXGHZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCSC1)C2=NC=C(C=N2)C=O |
Origin of Product |
United States |
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